molecular formula C10H5BrClNO2 B13635676 6-Bromo-7-chloro-4-quinolinecarboxylic acid

6-Bromo-7-chloro-4-quinolinecarboxylic acid

Cat. No.: B13635676
M. Wt: 286.51 g/mol
InChI Key: WLAOGRSWTBYAQK-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For example, 6-bromo-4-hydroxyquinoline can be chlorinated to yield 6-bromo-7-chloroquinoline-4-carboxylic acid .

Industrial Production Methods

Industrial production of 6-bromo-7-chloroquinoline-4-carboxylic acid may involve large-scale bromination and chlorination processes using appropriate catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

6-Bromo-7-chloroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-7-chloroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, such as DNA or proteins, to exert its biological effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Lacks the carboxylic acid group.

    7-Chloroquinoline-4-carboxylic acid: Lacks the bromine atom.

    6-Bromoquinoline-4-carboxylic acid: Lacks the chlorine atom.

Uniqueness

6-Bromo-7-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

6-bromo-7-chloroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h1-4H,(H,14,15)

InChI Key

WLAOGRSWTBYAQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1C(=O)O)Br)Cl

Origin of Product

United States

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